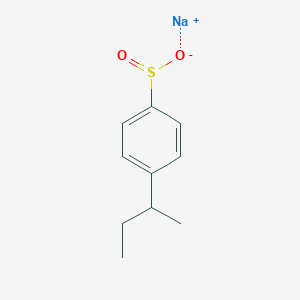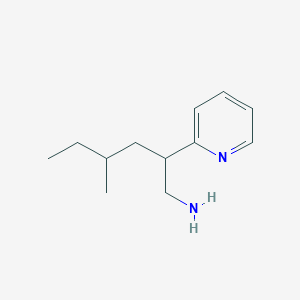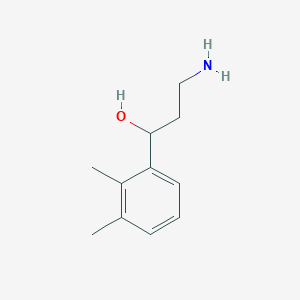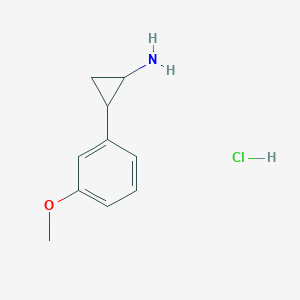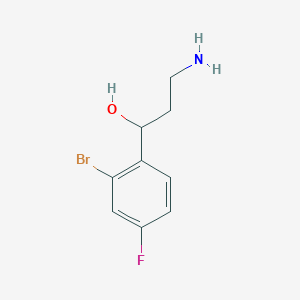
3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a propanol backbone with an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines .
Aplicaciones Científicas De Investigación
3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for various targets, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-ol: A stereoisomer with similar properties but different spatial arrangement.
3-Amino-3-(3-fluorophenyl)propan-1-ol: Lacks the bromine atom, resulting in different chemical and biological properties.
Uniqueness
3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H11BrFNO |
|---|---|
Peso molecular |
248.09 g/mol |
Nombre IUPAC |
3-amino-1-(2-bromo-4-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-8-5-6(11)1-2-7(8)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |
Clave InChI |
IJUCINMHQTWNGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)Br)C(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



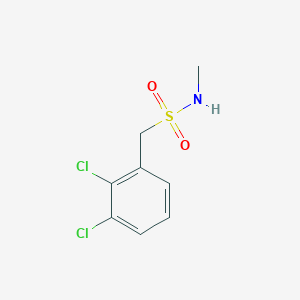
![3-{[(Thiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13161266.png)
![2-[4-(2-Aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B13161273.png)



![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13161299.png)

![4,6,10-Trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-amine](/img/structure/B13161306.png)
